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Cefdinir-15N2,13C

Cat. No.: B1150671
M. Wt: 398.39
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Cefdinir (B1668824) in the Context of Cephalosporin (B10832234) Chemistry

Cefdinir is a semi-synthetic, third-generation cephalosporin antibiotic. medcentral.comguidetomalariapharmacology.org It belongs to the broader class of β-lactam antibiotics and is characterized by its 7-aminocephalosporanic acid nucleus. guidetomalariapharmacology.org Structurally, Cefdinir is an aminothiazolyl hydroxyimino cephalosporin, a feature it shares with other oral and parenteral cephalosporins. medcentral.com However, a key distinction is the presence of an unsubstituted oxime group, which is believed to enhance its activity against Gram-positive bacteria compared to many other aminothiazolyl cephalosporins that contain a methoxyimino group. medcentral.com

As a third-generation cephalosporin, Cefdinir exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. guidetomalariapharmacology.orgmedchemexpress.com It is notably stable in the presence of many β-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria. guidetomalariapharmacology.orgnih.gov This stability allows it to be effective against organisms that are resistant to other penicillins and some cephalosporins. nih.govfda.gov

Rationale for the Synthesis and Specialized Application of Cefdinir-15N2,13C

The synthesis of this compound, a labeled version of Cefdinir containing two Nitrogen-15 atoms and one Carbon-13 atom, is driven by the need for a precise internal standard in analytical and research applications. medchemexpress.commedchemexpress.comsynzeal.com This isotopically labeled compound is chemically identical to unlabeled Cefdinir but has a higher molecular weight (398.39 g/mol compared to 395.4 g/mol for the unlabeled version). nih.govpharmaffiliates.comscbt.com

The primary application of this compound is as an internal standard for the quantification of Cefdinir in various biological matrices during pharmacokinetic studies. pharmaffiliates.com These studies are crucial in drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). By using a labeled internal standard, researchers can achieve highly accurate and reproducible measurements of drug concentrations, which is a regulatory requirement for drug approval. synzeal.com

Furthermore, isotopically labeled antibiotics like this compound are instrumental in advanced research on antibiotic resistance. researchgate.netasm.org For instance, stable isotope labeling can be used in combination with mass spectrometry to rapidly assess the susceptibility of bacteria to an antibiotic. acs.org In such experiments, resistant bacteria will continue to grow and incorporate labeled amino acids from the growth medium in the presence of the antibiotic, leading to a detectable mass shift in their proteins. asm.org Susceptible bacteria, on the other hand, will not grow and will not show this mass shift. asm.org This approach offers a powerful tool for understanding the mechanisms of antibiotic action and resistance. silantes.comacs.org

Properties

Molecular Formula

C₁₃¹³CH₁₃N₃¹⁵N₂O₅S₂

Molecular Weight

398.39

Synonyms

(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo--5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-15N2,13C;  FK-482-15N2,13C;  BMY-28488-15N2,13C;  Omnicef-15N2,13C; 

Origin of Product

United States

Synthetic Methodologies for Cefdinir 15n2,13c

Strategic Retrosynthetic Analysis for Site-Specific ¹⁵N₂,¹³C-Incorporation

A retrosynthetic analysis of the Cefdinir (B1668824) structure is the first step in designing a viable synthetic pathway. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. For Cefdinir, the key disconnection points are the amide bond linking the cephem core and the acyl side chain, and the bonds forming the aminothiazole ring of the side chain.

This analysis identifies two primary synthons: the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core and the (Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetic acid side chain. The isotopic labels (¹⁵N₂ and ¹³C) are strategically planned for incorporation into the side chain, as this is more synthetically accessible than modifying the complex cephem nucleus.

Identification of Key Precursors for Isotopic Enrichment

To achieve the desired Cefdinir-¹⁵N₂,¹³C structure, the isotopic labels must be introduced via specific precursors. The ¹⁵N₂ label is designated for the two nitrogen atoms of the 2-aminothiazole (B372263) ring, and the ¹³C label is placed at the carbonyl carbon of the acetic acid moiety.

The key isotopically labeled precursors identified are:

[¹⁵N₂]-Thiourea : This molecule serves as the source for both ¹⁵N atoms in the aminothiazole ring. Its synthesis from ¹⁵N-labeled ammonia (B1221849) or ammonium (B1175870) salts is a foundational step.

Ethyl [carbonyl-¹³C]-acetoacetate : This precursor introduces the ¹³C label at the desired carbonyl position in the side-chain backbone.

Optimization of Isotopic Labeling Pathways

The chosen synthetic pathway must be optimized to ensure high isotopic enrichment and chemical yield. The convergent strategy, where the labeled side chain and the unlabeled cephem core are synthesized separately and then coupled, is generally preferred. beilstein-journals.org This approach minimizes the number of steps where expensive isotopic material is handled, thereby maximizing efficiency. Protecting group strategies are crucial to prevent side reactions and ensure that the coupling occurs at the desired positions. For instance, the amino group of the thiazole (B1198619) ring and the carboxylic acid on the cephem core are often protected during the coupling reaction. researchgate.netnih.gov

Synthesis of Isotope-Enriched Building Blocks

The core of the synthesis lies in the preparation of the isotopically labeled side chain. This involves two main processes running in parallel: the creation of the ¹⁵N-labeled thiazole ring and the introduction of the ¹³C label.

Preparation of ¹⁵N-Labeled Thiazole Moieties

The synthesis of the ¹⁵N-labeled aminothiazole ring typically follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea (B124793) derivative.

Chlorination: Ethyl acetoacetate (B1235776) is chlorinated to produce ethyl 4-chloro-3-oxobutanoate.

Cyclization: The resulting α-chloroketone is then reacted with [¹⁵N₂]-thiourea . This key step forms the 2-amino-4-thiazole ring with both nitrogen atoms labeled as ¹⁵N. beilstein-journals.org

The resulting product is ethyl 2-([¹⁵N]-amino)-1,3-thiazol-[¹⁵N]-4-ylacetate.

Introduction of ¹³C into the Acetyl Side Chain

The ¹³C label is incorporated using a ¹³C-enriched starting material for the side-chain backbone.

Preparation of labeled precursor: Ethyl [carbonyl-¹³C]-acetoacetate is the key starting material.

Oxime Formation: The labeled ethyl acetoacetate derivative is then nitrosated, typically using sodium nitrite, to form an oxime. This reaction converts the active methylene (B1212753) group into a hydroxyimino group, yielding ethyl 2-(hydroxyimino)-3-oxo-[1-¹³C]-butanoate. wikipedia.org

These two streams are then combined and further modified to create the final activated side chain ready for coupling.

Multi-step Total Synthesis of Cefdinir-¹⁵N₂,¹³C

The final stage of the synthesis involves coupling the prepared isotope-enriched side chain with the cephem nucleus, followed by deprotection.

Side Chain Activation : The fully constructed and labeled side chain, (Z)-2-(2-[¹⁵N]-amino-1,3-thiazol-[¹⁵N]-4-yl)-2-(hydroxyimino)-[1-¹³C]-acetic acid, must be "activated" to facilitate amide bond formation. This is often achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride. google.com

Coupling Reaction : The activated side chain is reacted with the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core. The 7-amino group of the cephem core acts as a nucleophile, attacking the activated carbonyl-¹³C of the side chain to form the desired amide bond. nih.gov This reaction is the cornerstone of the convergent synthesis, uniting the two main fragments.

Deprotection : In the final step, any protecting groups used during the synthesis are removed to yield the final product, Cefdinir-¹⁵N₂,¹³C. researchgate.netwikipedia.org For example, if the carboxylic acid of the cephem core was protected as a benzhydryl ester, it is typically cleaved using an acid like trifluoroacetic acid. wikipedia.org

The purity and isotopic enrichment of the final compound are confirmed using analytical techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Coupling Reactions for Fragment Assembly

The assembly of the Cefdinir molecule, and by extension its isotopically labeled form, heavily relies on the coupling of key intermediates. A crucial step is the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) core with a reactive derivative of the aminothiazole side chain. researchgate.net

To introduce the ¹³C and ¹⁵N labels, appropriately labeled precursors for the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain are required. The synthesis often involves reacting an activated thioester of the labeled side chain with the 7-AVCA intermediate. google.com Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, have been explored for the functionalization of the C3 position of the cephalosporin (B10832234) core, which could be adapted for introducing labeled fragments. rsc.orgresearchgate.net Stille coupling is another palladium-catalyzed reaction that has been historically used for C-3 functionalization of cephalosporins. nih.gov

A common approach involves the following key reaction:

Acylation: Coupling of 7-amino-3-vinyl-3-cephem-4-carboxylic acid with a reactive thioester of the labeled (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid. google.comresearchgate.net This reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) and water, in the presence of an organic amine base like triethylamine. google.comgoogle.com

Protecting Group Strategies in Labeled Synthesis

The synthesis of complex molecules like Cefdinir necessitates the use of protecting groups to prevent unwanted side reactions at reactive functional groups. google.com The selection of these groups is critical as they must be stable under the reaction conditions for their introduction and subsequent coupling reactions, yet be removable under mild conditions to avoid degradation of the sensitive β-lactam core. google.comhighfine.com

For the synthesis of Cefdinir and its labeled analogues, various protecting groups are employed:

Carboxyl Protection: The carboxylic acid group at C-4 of the cephem nucleus is often protected as an ester, for instance, a benzhydryl ester. This group can be cleaved later using acids like trifluoroacetic acid. google.comresearchgate.net

Amino Group Protection: The amino group on the thiazole ring is frequently protected. The trityl (triphenylmethyl) group is a common choice, which can be removed under acidic conditions. researchgate.netgoogle.com

Hydroxyimino Group Protection: The hydroxyl group of the oxime can also be protected, for example, with an acetyl or a tetrahydropyranyl (THP) group, which are removable under mild basic conditions. google.com The trityl group has also been used for this purpose. researchgate.net

The strategic use of these protecting groups allows for the selective reaction at the desired positions, ensuring the correct assembly of the labeled Cefdinir molecule. google.comresearchgate.net

Functional GroupCommon Protecting GroupsDeprotection Conditions
Carboxylic Acid (C-4)Benzhydryl, p-Methoxybenzyl (PMB)Acidic (e.g., Trifluoroacetic acid), Oxidative (for PMB)
Amino (thiazole)Trityl (Tr)Acidic (e.g., Formic acid, Trifluoroacetic acid)
Hydroxyimino (oxime)Acetyl, Tetrahydropyranyl (THP), Trityl (Tr)Mild basic (for Acetyl, THP), Acidic (for Trityl)

This table provides examples of protecting groups that may be employed in the synthesis of Cefdinir and its labeled analogues.

Stereochemical Control and Retention during Synthesis

The biological activity of Cefdinir is highly dependent on its specific stereochemistry at the C-6 and C-7 positions of the cephem nucleus, which must be (6R, 7R). nih.gov The (Z)-configuration of the oxime in the side chain is also crucial for its antibacterial activity. researchgate.net

Maintaining these stereochemical features throughout the multi-step synthesis is paramount. The starting materials, often derived from naturally occurring cephalosporins like 7-aminocephalosporanic acid (7-ACA), typically possess the correct stereochemistry at the β-lactam ring. researchgate.net The subsequent synthetic steps are designed to be stereoretentive. For instance, the acylation of the 7-amino group proceeds with retention of configuration at the C-7 position.

The formation of the (Z)-oxime isomer is a critical step. Synthetic routes are often designed to favor the formation of this isomer, and purification steps may be necessary to remove any unwanted (E)-isomer. researchgate.net

Purification and Isotopic Enrichment Verification Techniques

Following the synthesis, the labeled Cefdinir-15N2,13C must be purified to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. Subsequently, the final product must be rigorously analyzed to confirm its chemical identity, purity, and the extent of isotopic labeling.

Chromatographic Purification of the Labeled Product

High-performance liquid chromatography (HPLC) is the primary technique for the purification and purity assessment of Cefdinir and its labeled counterparts. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly effective for this purpose. turkjps.orgnih.gov

A typical RP-HPLC method would involve:

Stationary Phase: A C18 column is commonly used. researchgate.netturkjps.org

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. researchgate.netturkjps.orgjuniperpublishers.com The pH of the mobile phase is a critical parameter for achieving good separation. turkjps.org

Detection: UV detection at a specific wavelength, often around 254 nm or 286 nm, is used to monitor the elution of the compound. researchgate.netresearchgate.net

Preparative HPLC can be used to isolate the pure labeled compound on a larger scale. researchgate.net

Assessment of Isotopic Purity and Labeling Efficiency

To verify the successful incorporation of the ¹³C and ¹⁵N isotopes and to quantify the level of enrichment, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both qualitative and quantitative analysis of this compound. researchgate.netscirp.org By comparing the mass spectrum of the labeled compound with that of an unlabeled standard, the mass shift due to the incorporated isotopes can be precisely determined. The molecular weight of unlabeled Cefdinir is approximately 395.41 g/mol , while this compound, with one ¹³C and two ¹⁵N atoms, has a molecular weight of approximately 398.39 g/mol . biosynth.comsimsonpharma.com High-resolution mass spectrometry can confirm the elemental composition and the isotopic distribution within the molecule. nih.gov

A certificate of analysis for a batch of this compound reported an isotopic enrichment of over 98%, as determined by these analytical techniques. biosynth.com

Analytical TechniquePurposeKey Findings
High-Performance Liquid Chromatography (HPLC)Purification and Chemical Purity AssessmentPurity of >98% is achievable. biosynth.com
Mass Spectrometry (MS/LC-MS/MS)Isotopic Enrichment Verification, Molecular Weight DeterminationConfirms mass shift corresponding to incorporated isotopes. researchgate.netscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)Structural Elucidation, Confirmation of Label PositionVerifies the position of isotopic labels and confirms the chemical structure. royalsocietypublishing.orgresearchgate.net

This table summarizes the key analytical techniques used for the purification and characterization of this compound.

Advanced Analytical Characterization of Cefdinir 15n2,13c

High-Resolution Mass Spectrometry for Isotopic Confirmation and Molecular Weight Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, providing unambiguous confirmation of the elemental composition and molecular weight.

Precise Mass Measurement and Isotope Ratio Analysis

HRMS allows for the precise mass measurement of Cefdinir-15N2,13C, distinguishing it from its unlabeled counterpart and other potential impurities. The molecular formula for this compound is C₁₃¹³CH₁₃N₃¹⁵N₂O₅S₂. synzeal.comsimsonpharma.com This results in a theoretical monoisotopic mass that is distinctly different from unlabeled Cefdinir (B1668824) (C₁₄H₁₃N₅O₅S₂). The expected molecular weight of this compound is approximately 398.39 g/mol or 398.4 g/mol . synzeal.comsimsonpharma.comallmpus.com

Isotope ratio analysis, a key feature of HRMS, further confirms the successful incorporation of the stable isotopes. By examining the isotopic pattern of the molecular ion peak, the relative abundance of the ¹³C and ¹⁵N isotopes can be determined and compared to the theoretical distribution, verifying the isotopic enrichment.

Tandem Mass Spectrometry for Fragment Ion Analysis with Isotopic Tracing

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of this compound and pinpoint the location of the isotopic labels. In a typical MS/MS experiment, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

For this compound, the fragmentation pattern will show characteristic shifts in the mass-to-charge ratio (m/z) of fragments containing the ¹³C and ¹⁵N labels. For instance, in the analysis of a related labeled compound, Cefixime [¹³C,¹⁵N₂], the molecular ion and a key daughter fragment were observed at m/z 456.9 and 129.1 respectively, demonstrating the retention of the labels in specific fragments. juniperpublishers.com A similar approach for unlabeled Cefdinir has identified key fragment ions that can be used for tracing the isotopic labels in this compound. researchgate.netnih.govresearchgate.net The specific location of the labels within the aminothiazole ring is confirmed by the m/z shift of fragments originating from this part of the molecule. synzeal.comlgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Positional Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it ideal for confirming the precise location of isotopic labels within a molecule.

¹³C-NMR Spectroscopy: Chemical Shift Analysis and Coupling Constants

¹³C-NMR spectroscopy directly observes the ¹³C nucleus. In this compound, the spectrum will exhibit a significantly enhanced signal for the enriched carbon atom. The chemical shift of this signal provides information about its electronic environment. The specific location of the ¹³C label is often on the thiazole (B1198619) ring. synzeal.comlgcstandards.com Analysis of the ¹³C-NMR spectrum, including the observation of coupling constants (J-coupling) between the ¹³C nucleus and adjacent protons (¹H) or nitrogen atoms (¹⁵N), allows for unambiguous assignment of the labeled position. For example, a two-bond coupling (²JCN) might be observed between the labeled carbon and an adjacent labeled nitrogen. semanticscholar.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for Cefdinir

AtomChemical Shift (ppm)
C2164.5
C3125.7
C4129.5
C658.7
C759.8
C8167.3
C10131.8
C11118.9
C13149.8
C14118.2
C15162.9
C16169.1
C17142.7
Data is for unlabeled Cefdinir and serves as a reference. Predicted shifts can be found in databases such as the Human Metabolome Database. hmdb.ca

¹⁵N-NMR Spectroscopy: Chemical Shift Analysis and Nitrogen Environment Characterization

¹⁵N-NMR spectroscopy directly probes the ¹⁵N nuclei, providing definitive evidence of their incorporation and location. researchgate.net Given that there are two ¹⁵N labels in this compound, the spectrum should display two distinct, intensified signals corresponding to the labeled nitrogen atoms within the aminothiazole ring. synzeal.comlgcstandards.com The chemical shifts of these signals are highly sensitive to the local electronic structure, confirming their position within the molecule. Further confirmation can be obtained by observing coupling between the two ¹⁵N nuclei and with the adjacent ¹³C nucleus. semanticscholar.orgresearchgate.net

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Mapping

Multi-dimensional NMR techniques are crucial for establishing the connectivity between atoms in complex molecules like this compound. uni-duesseldorf.denih.gov

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteronuclei like ¹³C or ¹⁵N. ustc.edu.cncreative-biostructure.com In the ¹H-¹³C HSQC spectrum of this compound, a cross-peak will be observed between the proton attached to the labeled carbon and the ¹³C nucleus itself, confirming their direct bond. Similarly, a ¹H-¹⁵N HSQC can show correlations between protons on the amino group and the labeled nitrogen.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations (typically over two or three bonds) between protons and heteronuclei. ustc.edu.cncreative-biostructure.com This is particularly useful for confirming the placement of the isotopic labels by showing correlations between the labeled carbon and nearby protons, or between the labeled nitrogens and nearby protons.

Correlation Spectroscopy (COSY): COSY is a homonuclear 2D NMR technique that identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. slideshare.net This helps to trace out the proton network within the molecule and, in conjunction with HSQC and HMBC, build a complete picture of the molecular structure and confirm the integrity of the Cefdinir framework around the labeled sites.

Table 2: Key Multi-dimensional NMR Correlations for Structural Elucidation

ExperimentCorrelated NucleiInformation Gained
HSQC ¹H-¹³C / ¹H-¹⁵NDirect one-bond correlations, confirming which protons are attached to which labeled heteroatoms. ustc.edu.cncreative-biostructure.com
HMBC ¹H-¹³C / ¹H-¹⁵NLong-range (2-3 bond) correlations, establishing connectivity across the molecular skeleton and confirming the position of labels relative to other parts of the molecule. ustc.edu.cncreative-biostructure.com
COSY ¹H-¹HCorrelations between coupled protons, outlining the proton spin systems and confirming the structure of the carbon backbone. slideshare.net

Quantitative NMR for Isotopic Abundance Determination

Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary method for determining the absolute purity and isotopic abundance of this compound without the need for an identical labeled reference standard. The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to it.

For this compound, both ¹H and ¹³C qNMR are valuable. In ¹H qNMR, the enrichment of ¹⁵N can be indirectly observed through the coupling between ¹⁵N and adjacent protons, leading to characteristic splitting patterns. The primary application, however, is the precise quantification of the compound's purity by integrating a well-resolved proton signal against a certified internal standard of known concentration. nih.gov

¹³C qNMR directly measures the incorporation of the ¹³C isotope. By comparing the integral of the enriched carbon signal to those of the naturally abundant ¹³C signals within the same molecule or to an internal standard, the percentage of ¹³C enrichment can be accurately calculated. mdpi.com While ¹³C NMR is inherently less sensitive due to the low natural abundance of ¹³C (1.1%), this is overcome in labeled compounds by the high incorporation of the isotope. mdpi.com

Table 1: Illustrative qNMR Parameters for Isotopic Abundance

Parameter¹H qNMR¹³C qNMR
Observed Nucleus ¹H¹³C
Internal Standard Maleic Acid, Dimethyl sulfoxide (B87167) (DMSO)Not always required for relative abundance
Key Measurement Purity assay, indirect ¹⁵N observationDirect measurement of ¹³C enrichment
Data Interpretation Comparison of analyte and standard signal integralsComparison of enriched vs. natural abundance ¹³C signal integrals

This table is for illustrative purposes and specific parameters may vary based on instrumentation and experimental design.

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and identifying any potential impurities that may have arisen during its synthesis.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is the cornerstone for purity analysis and impurity profiling of cefdinir and its isotopologues. researchgate.netnih.gov This method effectively separates the labeled drug from process-related impurities and degradation products. researchgate.net

A typical HPLC method employs a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netlongdom.org UV detection, often performed at wavelengths such as 254 nm, allows for the quantification of cefdinir and its impurities based on their chromophoric properties. longdom.org

The coupling with a mass spectrometer is crucial for the identification of unknown impurities. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, the molecular weights of impurities can be determined, providing significant clues to their structures. Tandem mass spectrometry (MS/MS) further fragments the impurity ions, yielding structural information that aids in their definitive identification. researchgate.net Common impurities found in cefdinir bulk drug include isomers and degradation products like the 5-oxide derivative. researchgate.netnih.gov

Table 2: Typical HPLC-UV/MS Parameters for this compound Analysis

ParameterTypical Value/Condition
Column C18 (e.g., 150 mm x 4.6 mm)
Mobile Phase Gradient of aqueous buffer (e.g., 0.02 M ammonium formate) and Methanol/Acetonitrile
Flow Rate 1.0 mL/min
UV Detection 254 nm
MS Detection Electrospray Ionization (ESI), positive or negative mode

This table represents a general method; specific conditions are optimized for each analysis.

Chiral Chromatography for Enantiomeric Purity

Cefdinir possesses multiple chiral centers, meaning it can exist as different stereoisomers. researchgate.net While the active pharmaceutical ingredient is a specific isomer, synthetic processes or degradation can sometimes lead to the formation of others, such as the 7-epimer. researchgate.netcolab.ws These isomers may have different pharmacological activities or toxicities.

Chiral chromatography is a specialized HPLC technique used to separate enantiomers and diastereomers. For cefdinir, methods using chiral stationary phases, such as those based on bovine serum albumin, have been developed. researchgate.netcolab.ws This is particularly relevant for analyzing degradation pathways, as hydrolysis can lead to isomerization at multiple chiral centers. researchgate.netcolab.ws While the ICH guidelines have specific considerations for enantiomeric impurities, ensuring the stereochemical integrity of this compound is a critical aspect of its characterization. conicet.gov.ar

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Isotope-Induced Spectral Shifts

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the molecular structure and bonding within a molecule. In the context of this compound, these methods are particularly useful for confirming the incorporation of the heavy isotopes through the detection of spectral shifts.

The substitution of a lighter atom (like ¹²C or ¹⁴N) with a heavier isotope (¹³C or ¹⁵N) alters the vibrational frequency of the bonds involving that atom. This is analogous to a heavier weight on a spring vibrating more slowly. Consequently, the FT-IR and Raman spectra of this compound will exhibit shifts in specific absorption or scattering bands to lower wavenumbers (frequencies) compared to the unlabeled cefdinir. researchgate.netarxiv.org

For example, the C=C and C-N stretching vibrations within the thiazole ring and the amide C=O stretching in the beta-lactam side chain would be expected to shift upon isotopic labeling. researchgate.net Raman spectroscopy, being highly sensitive to the vibrations of non-polar bonds, can be a complementary technique to FT-IR for observing these shifts, particularly in the carbon skeleton. bu.edunih.gov The observation of these predicted isotope-induced shifts provides definitive evidence of successful isotopic labeling. biorxiv.org

Table 3: Expected Vibrational Modes Affected by Isotopic Labeling in this compound

Vibrational ModeFunctional GroupExpected Shift
C=O Stretch Amide (Side Chain), β-LactamShift to lower wavenumber
C-N Stretch Thiazole Ring, AmideShift to lower wavenumber
C=C Stretch Thiazole Ring, Vinyl GroupShift to lower wavenumber

This table lists potential shifts; the exact magnitude depends on the specific bond and its environment.

Applications of Cefdinir 15n2,13c in Mechanistic and Non Clinical Research

Development and Validation of Quantitative Analytical Methods as an Internal Standard

In the development and validation of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise quantification. researchgate.netiosrjournals.org Cefdinir-15N2,13C is an ideal IS for the quantification of unlabeled Cefdinir (B1668824). Because it is chemically identical to the analyte (unlabeled Cefdinir), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to the mass difference imparted by the ¹⁵N and ¹³C isotopes, it can be separately detected by the mass spectrometer. iosrjournals.orgresearchgate.net

Matrix Effect Compensation in Non-Clinical Biological Matrices

Biological matrices, such as bacterial culture media and environmental samples, are complex mixtures that can interfere with the analysis of a target compound, a phenomenon known as the matrix effect. iosrjournals.org This effect can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. By adding a known concentration of this compound to the sample at the beginning of the sample preparation process, any variations in sample extraction, handling, and ionization are mirrored by the internal standard. researchgate.net The ratio of the analyte's signal to the IS's signal is used for quantification, effectively compensating for matrix-induced variations and improving the reliability of the results. researchgate.net The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating matrix effects in quantitative LC-MS/MS assays. iosrjournals.org

Method Precision, Accuracy, and Sensitivity Enhancements in Research Assays

The use of this compound as an internal standard significantly enhances the precision, accuracy, and sensitivity of research assays designed to quantify Cefdinir. researchgate.netbanglajol.info Precision, which reflects the reproducibility of the measurement, is improved because the IS corrects for random errors introduced during sample processing and analysis. banglajol.infowisdomlib.orgpharmacyjournal.in Accuracy, or the closeness of a measured value to the true value, is enhanced by correcting for systematic errors, such as incomplete extraction recovery or instrument drift. researchgate.netwisdomlib.orgpharmacyjournal.in

Sensitivity, defined by the limit of detection (LOD) and limit of quantification (LOQ), is also improved. pharmacyjournal.inlongdom.org The IS helps to distinguish the analyte signal from background noise, allowing for reliable measurement at lower concentrations. Validation studies for analytical methods quantifying Cefdinir often demonstrate high levels of precision (expressed as relative standard deviation, RSD) and accuracy (expressed as percent recovery). wisdomlib.orglongdom.org

Table 1: Representative Method Validation Parameters for Cefdinir Quantification

Parameter Typical Acceptance Criteria Reported Values for Cefdinir Assays
Linearity (r²) > 0.99 ≥ 0.994 wisdomlib.org
Precision (RSD%) < 15-20% < 2% to 9.72% banglajol.infowisdomlib.org
Accuracy (% Recovery) 85-115% 96.43% to 111.60% banglajol.infowisdomlib.org
Limit of Quantification (LOQ) Method Dependent 2.2 µg/mL longdom.org

| Limit of Detection (LOD) | Method Dependent | 0.7 µg/mL longdom.org |

This table presents a summary of typical validation parameters and reported values from various analytical methods for Cefdinir. The use of an appropriate internal standard like this compound is critical to achieving these performance metrics.

Elucidation of Chemical and Biochemical Reaction Mechanisms via Isotopic Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate and reaction pathways of molecules in complex systems. musechem.comwikipedia.org By replacing specific atoms in a molecule with their stable isotopes, researchers can follow the labeled molecule through various chemical and biochemical transformations. wikipedia.org this compound, with its labeled nitrogen and carbon atoms, can be used to investigate degradation pathways, enzyme kinetics, and metabolic processes in non-clinical settings.

Investigation of Degradation Pathways in In Vitro and Non-Biological Systems

Cefdinir, like other β-lactam antibiotics, can degrade under various conditions, such as changes in pH. nih.gov Isotopic labeling with this compound can be employed to study these degradation pathways in detail. By subjecting the labeled compound to stress conditions (e.g., acidic, basic, or oxidative environments) and analyzing the resulting products by mass spectrometry, researchers can identify the specific fragments that retain the isotopic labels. science.govnih.gov This information helps to piece together the sequence of bond cleavages and rearrangements that occur during degradation. For instance, studies on Cefdinir have shown that degradation can involve the opening of the β-lactam ring and various isomerizations. nih.gov Using a labeled version would allow for unambiguous tracking of the core structure throughout these transformations.

Enzymatic Reaction Mechanism Studies (e.g., β-lactamase hydrolysis kinetics in vitro)

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. researchgate.netnih.govfda.gov Cefdinir is known to be stable against some, but not all, β-lactamases. fda.govdrugbank.comtexas.gov Isotopic labeling with this compound can provide valuable insights into the kinetics and mechanism of this enzymatic hydrolysis. By incubating the labeled Cefdinir with purified β-lactamase in vitro, researchers can use techniques like mass spectrometry to monitor the rate of formation of the hydrolyzed product, which would retain the isotopic labels. This allows for precise measurement of kinetic parameters and can help in understanding the structural features of Cefdinir that confer stability against certain enzymes.

Studies on Metabolic Pathways in Microorganisms or Cell-Free Systems

Isotopic labeling is a cornerstone of metabolic research, enabling the tracing of metabolic fluxes and the identification of metabolic products. mdpi.com In the context of microorganisms, this compound could be used to study its interaction with and potential metabolism by bacterial cells in vitro. While Cefdinir is not significantly metabolized in humans, its fate in bacterial systems or cell-free extracts containing specific enzymes could be investigated. fda.gov By exposing microorganisms to the labeled drug and analyzing their intracellular and extracellular metabolites, it would be possible to determine if the drug is modified or broken down. toku-e.com This type of study, often combining stable isotope labeling with mass spectrometry or NMR spectroscopy, is crucial for understanding drug-pathogen interactions at a molecular level. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Cefdinir
This compound
Cefaclor
Cefpodoxime acid
Acetonitrile (B52724)
Phosphoric acid
Methanol (B129727)
Trichloroacetic acid
Cefadroxil
Probenecid
Tetraethylammonium

Kinetic Isotope Effect (KIE) Studies for Rate-Limiting Step Determination

The Kinetic Isotope Effect (KIE) is a powerful method used in mechanistic enzymology to identify the rate-limiting step of a reaction. mdpi.compnas.org This technique relies on the principle that chemical bonds involving heavier isotopes are stronger and thus require more energy to break, which can lead to a slower reaction rate. nih.gov By comparing the reaction rates of an unlabeled compound with its isotopically labeled counterpart, researchers can deduce whether a specific bond is broken during the slowest step of the reaction sequence. acs.orgpnas.org

In the context of this compound, KIE studies can elucidate the mechanism of its inactivation by β-lactamase enzymes, a primary mode of bacterial resistance. The hydrolysis of the β-lactam ring is the key step in this process. By placing isotopic labels (¹³C and ¹⁵N) within this ring, scientists can measure the effect of these heavier atoms on the rate of hydrolysis.

A "normal" KIE (a value greater than 1) for ¹³C or ¹⁵N would indicate that the cleavage of the adjacent C-N bond within the β-lactam ring is, at least partially, rate-limiting. acs.org Conversely, a KIE value of approximately 1 would suggest that this bond-breaking event is not the slowest step, pointing to other processes like product release or a conformational change as being rate-determinant. mdpi.comnih.gov These studies are crucial for understanding enzyme mechanisms and the basis of antibiotic resistance. acs.orgusda.gov

Table 1: Representative Data from a Hypothetical KIE Study on Cefdinir Hydrolysis by β-lactamase This table presents hypothetical data for illustrative purposes to demonstrate the principles of KIE analysis.

Isotopologue of CefdinirObserved Rate Constant (k_obs, s⁻¹)Kinetic Isotope Effect (KIE)Interpretation
Unlabeled Cefdinir1.20 x 10⁻²-Baseline reaction rate.
Cefdinir-¹³C1.16 x 10⁻²1.03Small effect suggests C-C bond cleavage is not the primary rate-limiting step.
Cefdinir-¹⁵N₂,¹³C1.11 x 10⁻²1.08Significant effect indicates that C-N bond cleavage is a key part of the rate-limiting step.

Advanced Biophysical Studies Utilizing Isotopic Labels

The incorporation of stable isotopes like ¹³C and ¹⁵N into Cefdinir enables the use of sophisticated biophysical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, to probe its structure and interactions at an atomic level. ligsciss.comsigmaaldrich.com

Penicillin-Binding Proteins (PBPs) are the primary bacterial targets for β-lactam antibiotics like Cefdinir. nih.govulisboa.pt Understanding the specifics of this binding interaction is crucial for drug design. Isotopic labeling of Cefdinir allows for detailed in vitro studies of its binding to PBPs. nih.govnih.gov

Using techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR, researchers can monitor changes in the chemical environment of the labeled atoms upon binding. ligsciss.com When this compound binds to an unlabeled PBP, the signals from the labeled ¹³C and ¹⁵N atoms in the drug will shift. The magnitude of these chemical shift perturbations (CSPs) provides a "fingerprint" of the interaction, mapping out the precise parts of the Cefdinir molecule that are in close contact with the protein. frontiersin.org This allows for a detailed characterization of the binding interface without interference from the thousands of other atoms in the protein. ligsciss.com

Table 2: Hypothetical Chemical Shift Perturbation (CSP) Data for this compound Binding to a Penicillin-Binding Protein (PBP) This table contains hypothetical data to illustrate how NMR is used to map binding interactions.

Labeled Atom in CefdinirChemical Shift - Free (ppm)Chemical Shift - Bound (ppm)Perturbation (Δδ, ppm)Inference
¹³C (β-lactam carbonyl)175.4178.93.5Large shift indicates direct involvement in the binding/acylation reaction.
¹⁵N (β-lactam nitrogen)140.2142.52.3Significant shift suggests this region is deep within the binding pocket.
¹³C (vinyl group)110.8110.90.1Minimal shift suggests this part of the molecule is solvent-exposed and not in direct contact with the PBP.

The three-dimensional shape (conformation) of a drug molecule in solution can significantly influence its ability to bind to its target. nih.gov NMR spectroscopy, enhanced by isotopic labeling, is a primary tool for determining the solution conformation of molecules like Cefdinir. nih.gov

By using this compound, researchers can perform advanced NMR experiments to measure through-bond (J-couplings) and through-space (Nuclear Overhauser Effects, NOEs) interactions involving the labeled ¹³C and ¹⁵N nuclei. These measurements provide a set of structural constraints—distances and angles between specific atoms—that are used to calculate the most probable three-dimensional structure of Cefdinir as it exists in solution. This information is invaluable for computational docking studies and for understanding the structural requirements for potent PBP inhibition. frontiersin.orgnih.gov

Environmental Fate and Degradation Studies of Cefdinir Employing Isotopic Labeling

Assessment of Abiotic Degradation Pathways in Environmental Compartments (e.g., photolysis, hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of pharmaceuticals in the environment. Studies on Cefdinir (B1668824) have shown its susceptibility to these processes under various conditions.

Hydrolysis: The stability of Cefdinir is highly dependent on pH. In aqueous solutions, it undergoes hydrolysis, with the rate being significantly influenced by the pH of the medium. Forced degradation studies have demonstrated that Cefdinir is particularly labile to alkaline hydrolysis. sphinxsai.comnih.gov For instance, at 60°C in a 0.1 N NaOH solution, as much as 48.83% of the drug can degrade within 60 minutes. nih.gov In acidic conditions (0.1 M HCl at 60°C), the degradation is slower, with about 20.14% degradation observed over the same period. nih.gov The primary degradation route involves the opening of the β-lactam ring, a characteristic vulnerability of cephalosporin (B10832234) antibiotics. nih.govnih.gov Other pH-dependent isomerizations, such as lactonization and epimerization, also contribute to its degradation profile. nih.gov

The use of Cefdinir-15N2,13C in hydrolysis studies would allow for the precise tracking of the atoms from the core structure into various degradation products. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could unequivocally identify and quantify hydrolytic products by monitoring for the specific mass-to-charge ratios of the isotopically labeled fragments.

Photolysis: Exposure to ultraviolet (UV) light can also induce the degradation of Cefdinir. Studies have shown that upon exposure to UV light at 254 nm, Cefdinir undergoes degradation, although it is reported to be relatively minor compared to hydrolysis, with one study noting about 8.55% degradation after 24 hours of exposure. nih.gov Another study indicated that degradation products observed under photolytic stress were similar to those formed under acidic conditions. sphinxsai.com The efficiency of photolytic degradation can be influenced by the water matrix and pH. For example, under UV-C radiation, photolytic degradation was found to be faster in basic conditions due to the acceleration of hydrolysis. avestia.com

Employing this compound in photolysis experiments would be invaluable for elucidating the complex photochemical reaction pathways. The isotopic labels would serve as a stable tracer, making it possible to differentiate between photoproducts and background environmental contaminants, thereby facilitating the accurate identification of even minor degradation products.

Degradation Condition% DegradationReference
Hydrolysis
0.1 M HCl (60°C, 60 min)20.14% nih.gov
0.1 N NaOH (60°C, 60 min)48.83% nih.gov
Oxidation
3% H2O2 (60°C, 60 min)31.20% nih.gov
Thermal
60°C (60 min)20.12% nih.gov
Photolysis
UV Light (24 hours)8.55% nih.gov

Biotransformation and Biodegradation Studies in Soil and Water Systems

The fate of Cefdinir in the environment is also heavily influenced by microbial activity in soil and water. nih.gov Biodegradation studies are essential to determine the persistence and potential for natural attenuation of this antibiotic.

Research has demonstrated that Cefdinir can be biodegraded by certain microorganisms. For instance, a yeast strain, Ustilago sp. SMN03, isolated from pharmaceutical wastewater, was found to be capable of utilizing Cefdinir as a sole carbon source, degrading 81% of the initial compound within six days under optimized conditions. nih.govresearchgate.net The degradation followed pseudo-first-order kinetics with a half-life of 3.26 days. nih.govresearchgate.net Another study identified four yeast isolates from pharmaceutical wastewater that could degrade Cefdinir, with degradation efficiencies ranging from 72% to 84%. innovareacademics.in The primary mechanism of biodegradation appears to be the opening of the β-lactam ring. nih.govresearchgate.net

In soil and sediment, the sorption behavior of Cefdinir plays a critical role in its bioavailability for microbial degradation. Studies have shown that Cefdinir exhibits a high sorption affinity in various soil and sediment types. researchgate.net

The application of this compound in such studies would provide definitive evidence of biodegradation. By tracing the isotopic labels, researchers can follow the path of the carbon and nitrogen atoms from the Cefdinir molecule into microbial biomass or mineralized end products like ¹³CO₂ and ¹⁵N-labeled inorganic nitrogen compounds. This would confirm that the disappearance of the parent compound is due to biological uptake and metabolism rather than just sorption or abiotic degradation.

MicroorganismDegradation EfficiencyTimeframeReference
Ustilago sp. SMN0381%6 days nih.govresearchgate.net
Candida sp. SMN0484%Not specified innovareacademics.in
Pseudozyma sp. SMN0172%Not specified innovareacademics.in
Ustilago sp. SMN0278%Not specified innovareacademics.in

Identification and Tracing of Environmental Metabolites and Degradation Products

A crucial aspect of environmental risk assessment is the identification of metabolites and degradation products, which may themselves be biologically active or more persistent than the parent compound.

Several degradation products of Cefdinir have been identified in forced degradation studies. sphinxsai.comresearchgate.net These include products resulting from the hydrolysis of the β-lactam ring, as well as products of oxidation. sphinxsai.com In a study using LC-MS, five main degradation products were observed under various stress conditions. sphinxsai.com Another study identified six novel intermediates during the biodegradation of Cefdinir by Ustilago sp. SMN03. nih.gov The opening of the β-lactam ring was a key step in the degradation pathway. nih.gov Furthermore, research has identified eight main degradation products and five impurities from the synthesis process using column-switching LC/MS methods. benthamdirect.com

The use of this compound would be instrumental in the unambiguous identification and tracing of these and other yet unknown environmental metabolites. In complex matrices like soil and water, distinguishing between drug metabolites and naturally occurring compounds can be challenging. The unique isotopic signature of this compound and its metabolites would allow for their clear detection using high-resolution mass spectrometry. This enables the creation of a comprehensive profile of all transformation products, helping to build a complete picture of the environmental fate of Cefdinir.

Computational and Theoretical Investigations of Cefdinir 15n2,13c

Quantum Chemical Calculations for Isotopic Effects on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the consequences of isotopic labeling on the intrinsic properties of a molecule. For Cefdinir-15N2,13C, these calculations can predict subtle but significant changes in its molecular geometry and electronic structure.

The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in heavier atomic nuclei. This increased mass leads to a lower zero-point vibrational energy (ZPVE) for the molecule. Consequently, bonds involving the heavier isotopes (e.g., C-N, C-C, C-H) exhibit slightly shorter bond lengths and altered bond angles compared to the unlabeled compound. While these structural changes are minuscule, they can be accurately modeled. Computational studies on Cefdinir (B1668824) have utilized methods like B3LYP/6-31+G(d)//AM1 to investigate its electrochemical behavior, and similar levels of theory can be applied to model these isotopic effects. nih.gov

Isotopic substitution also influences the reactivity of Cefdinir, a phenomenon known as the kinetic isotope effect (KIE). Reactions where a bond to an isotopically labeled atom is broken or formed in the rate-determining step will proceed at a different rate. Heavier isotopes generally lead to slower reaction rates due to the higher energy required to break the stronger (lower ZPVE) bonds. Quantum chemical modeling can predict the magnitude of the KIE for various potential degradation or metabolic pathways of Cefdinir. By calculating the vibrational frequencies of the reactant and the transition state, both in their labeled and unlabeled forms, theoretical KIE values can be derived. These theoretical values are invaluable for interpreting experimental data and elucidating reaction mechanisms. nih.gov

Table 1: Predicted Isotopic Effects on Cefdinir Molecular Properties via Quantum Chemical Calculations

PropertyEffect of ¹³C/¹⁵N LabelingTheoretical Basis
Bond Length Minor decrease in bonds involving labeled atomsLower zero-point vibrational energy (ZPVE)
Vibrational Freq. Decrease in vibrational modes involving labeled atomsIncreased reduced mass of the oscillator
Reactivity (KIE) Slower reaction rates for bond-breaking eventsHigher activation energy due to lower ZPVE

Molecular Dynamics Simulations for Conformational Analysis of Labeled Cefdinir

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior and conformational preferences of molecules over time. biorxiv.org For this compound, MD simulations can reveal how isotopic labeling affects its flexibility, solvent interactions, and the landscape of accessible conformations.

Analysis of MD trajectories using techniques like root-mean-square deviation (RMSD) and principal component analysis (PCA) can quantify these dynamic differences. galaxyproject.org RMSD plots can show how the structure of labeled Cefdinir deviates from its starting conformation over time, while PCA can identify the dominant modes of motion and whether isotopic substitution alters these "principal components". galaxyproject.orgmalnalab.hu Such simulations can provide insights into how this compound might interact differently with its environment, such as a solvent or a biological target, compared to its unlabeled counterpart, even if the equilibrium binding affinity remains largely unchanged. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterExample Value/SettingPurpose
Force Field GROMOS, AMBER, CHARMMDescribes interatomic potentials
Solvent Model TIP3P, SPC/E (Explicit Water)Simulates aqueous environment
System Size ~5,000-10,000 atomsMolecule plus solvent box
Simulation Time 100-500 nanosecondsTo adequately sample conformational space
Analysis Methods RMSD, RMSF, PCA, ClusteringTo characterize structure and dynamics galaxyproject.org

Prediction of Spectroscopic Properties (NMR, MS) for Isotope-Labeled Species

Isotopic labeling with ¹³C and ¹⁵N is a cornerstone of modern spectroscopic analysis, particularly for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Computational methods play a key role in predicting and interpreting the spectra of labeled molecules like this compound.

In NMR spectroscopy, the presence of ¹⁵N and ¹³C at high abundance is often a prerequisite for advanced multi-dimensional experiments that are used to solve molecular structures and study dynamics. japsonline.comacs.org While unlabeled Cefdinir contains these isotopes at their low natural abundance, labeling provides a massive sensitivity enhancement. japsonline.com Quantum chemical calculations (DFT) can predict the NMR chemical shifts of ¹³C and ¹⁵N nuclei with reasonable accuracy. japsonline.comnih.gov These predictions can aid in the assignment of complex experimental spectra and can reveal how the electronic environment around each nucleus is subtly perturbed by factors like conformation or solvent effects.

In Mass Spectrometry, the effect of isotopic labeling is direct and predictable: an increase in the mass of the molecule. The monoisotopic mass of unlabeled Cefdinir (C₁₄H₁₃N₅O₅S₂) is approximately 395.04 Da. nih.gov The labeled variant, this compound (C₁₃¹³CH₁₃N₃¹⁵N₂O₅S₂), has a predicted molecular weight of approximately 398.39 Da. scbt.comsimsonpharma.com This mass shift is readily detectable. Computational software can simulate the entire isotopic cluster pattern for both the labeled and unlabeled compounds, accounting for the natural abundance of other isotopes. biorxiv.org Furthermore, in tandem MS (MS/MS), fragmentation patterns can be predicted. The resulting fragments containing the ¹³C or ¹⁵N labels will exhibit a corresponding mass shift, which is exceptionally useful for metabolite identification and tracking the fate of the molecule in complex systems. nih.gov

Table 3: Predicted Mass Spectrometry Data for Cefdinir vs. This compound

SpeciesUnlabeled Cefdinir [M+H]⁺Labeled this compound [M+H]⁺
Molecular Formula C₁₄H₁₄N₅O₅S₂⁺C₁₃¹³CH₁₄N₃¹⁵N₂O₅S₂⁺
Predicted m/z ~396.04 Da~399.04 Da
Key Observation Base peak for the unlabeled compound~3 Da shift in parent ion mass

Modeling of Isotope Fractionation during Chemical and Biochemical Transformations

When a molecule undergoes a chemical or biochemical reaction, isotopologues react at slightly different rates, leading to a change in the isotopic composition of the remaining substrate and the product. This process, known as isotope fractionation, can be modeled to provide profound insights into reaction pathways and mechanisms. ufz.de The study of such processes is often referred to as Compound Specific Isotope Analysis (CSIA). researchgate.net

The magnitude of fractionation is expressed as an enrichment factor (ε). For example, during the degradation of Cefdinir, the εC and εN values would quantify the preference for the reaction to proceed with ¹²C- and ¹⁴N-containing molecules over ¹³C- and ¹⁵N-containing ones. The size of these enrichment factors is directly related to the kinetic isotope effect (KIE) of the rate-limiting step of the reaction. nih.govresearchgate.net

Modeling is crucial for interpreting experimental fractionation data. Different degradation mechanisms (e.g., hydrolysis of the β-lactam ring, modification of a side chain, photolysis) will involve breaking different chemical bonds and will therefore be associated with distinct intrinsic KIEs and, consequently, different fractionation patterns. researchgate.net By comparing experimentally measured ε values to those predicted for various hypothetical reaction pathways using quantum chemical models, researchers can identify the most likely transformation mechanism. nih.gov

Furthermore, dual-isotope analysis, which plots the change in one isotope ratio against another (e.g., δ¹⁵N vs. δ¹³C), provides a powerful diagnostic tool. nih.gov Different reaction mechanisms often yield different slopes on such a plot, allowing for the differentiation between biotic and abiotic degradation pathways or reactions catalyzed by different enzymes. nih.govuni-bayreuth.de

Table 4: Hypothetical Isotope Enrichment Factors (ε) for Modeled Cefdinir Degradation Pathways

Degradation PathwayLimiting StepPredicted εC (‰)Predicted εN (‰)Rationale
β-Lactam Hydrolysis Nucleophilic attack on β-lactam carbonyl-1.5 to -5.0-10.0 to -20.0Significant KIE expected for C-N bond cleavage. researchgate.net
Side-Chain Oxidation C-H bond abstraction at vinyl group-8.0 to -15.0~0Large primary KIE for C-H bond breaking; no direct involvement of N-atoms.
Photolysis UV-induced bond cleavage-2.0 to -4.0-1.0 to -3.0Generally smaller KIEs compared to enzymatic reactions. researchgate.net
Transport Limitation Diffusion across a cell membrane~0~0Mass transport is generally a non-fractionating step that can mask enzymatic effects. nih.gov

Future Research Directions and Methodological Advancements for Cefdinir 15n2,13c

Development of More Efficient and Cost-Effective Synthetic Routes for Isotopic Labeling

Furthermore, biosynthetic approaches present a highly attractive alternative. nih.gov Genetically engineered microorganisms could be cultured in media enriched with ¹³C- and ¹⁵N-labeled nutrients, such as [¹³C]-glucose and [¹⁵N]-ammonium chloride, to produce labeled cefdinir (B1668824) precursors. elifesciences.org This method, while requiring significant initial investment in strain development and optimization, could offer a more sustainable and potentially more cost-effective route for large-scale production. Studies on the biosynthetic incorporation of isotopes into other β-lactam antibiotics have shown this to be a feasible strategy. nih.gov

Additionally, late-stage isotopic labeling techniques are gaining traction. These methods aim to introduce the isotopic labels at a later stage of the synthesis, which can be more efficient than carrying the expensive isotopes through a long synthetic sequence.

Table 1: Comparison of Synthetic Strategies for Isotopically Labeled Cefdinir

StrategyAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established routesLow overall yield, high cost of labeled precursors
Chemoenzymatic Synthesis High stereoselectivity, fewer side reactions, milder reaction conditionsEnzyme stability and availability can be limiting
Biosynthesis Potentially lower cost for large-scale production, environmentally friendlyRequires significant initial R&D for strain optimization
Late-Stage Labeling More economical use of expensive isotopesCan be chemically challenging to perform on complex molecules

Integration of Cefdinir-15N2,13C into Novel High-Throughput Analytical Platforms

This compound is invaluable as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net Its use corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements of unlabeled cefdinir in complex biological matrices like plasma and urine. nih.govresearchgate.net

Future advancements will likely see the integration of this compound into high-throughput screening (HTS) platforms. For instance, in drug metabolism studies, a cocktail of probe substrates for various cytochrome P450 (CYP) isoforms can be incubated with human liver microsomes, and the resulting metabolites quantified using a suite of stable isotope-labeled internal standards, including this compound. nih.gov This allows for the rapid assessment of a new chemical entity's potential for drug-drug interactions.

The development of ultra-performance liquid chromatography (UPLC) methods with very short run times further enhances the throughput of such assays. nih.gov The unique mass signature of this compound also facilitates automated data processing, where software can be programmed to specifically look for the characteristic isotopic pattern of the analyte and its labeled internal standard. nih.gov

Table 2: Key Parameters for LC-MS/MS Analysis of Cefdinir

ParameterTypical Value/ConditionReference
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govscirp.org
Precursor Ion (m/z) 396.1 nih.govresearchgate.net
Product Ion (m/z) 227.1 / 227.2 nih.govresearchgate.net
Internal Standard Cefadroxil or Cephalexin (for unlabeled analysis) nih.govscirp.org
Lower Limit of Quantification 10 ng/mL nih.govscirp.org

Expansion of Mechanistic Studies into Complex Non-Human Biological Systems

The use of stable isotope-labeled compounds is a powerful tool for elucidating metabolic pathways and understanding the mechanisms of action and resistance in biological systems. scitechnol.comtamu.edu While the general mechanism of action for cephalosporins, including cefdinir, involves the inhibition of bacterial cell wall synthesis, the nuances of its interaction with specific bacteria and in complex environments remain areas of active research. fda.govnih.gov

This compound can be employed to trace the metabolic fate of the antibiotic in various non-human biological systems. For example, by exposing soil microbial communities to the labeled compound, researchers can identify which microorganisms are capable of degrading the antibiotic and elucidate the degradation pathways. nih.govroyalsocietypublishing.org This is particularly relevant given the increasing concern about the environmental fate of pharmaceuticals. A study on the biodegradation of cefdinir by a yeast strain isolated from pharmaceutical wastewater has already identified several degradation intermediates, and a similar approach using the labeled compound could provide even more definitive insights. nih.gov

Furthermore, in studies of antibiotic resistance, this compound could be used to investigate how resistant bacteria metabolize or modify the drug. By tracking the labeled atoms, researchers can determine if the antibiotic is being actively pumped out of the cell, or if it is being enzymatically inactivated. elifesciences.org

Potential for Novel Applications in Chemical Biology and Environmental Forensics

The unique properties of this compound open up possibilities for its use in the burgeoning fields of chemical biology and environmental forensics.

In chemical biology, isotopically labeled molecules are used as probes to study biological processes in situ. This compound could be used in competitive binding assays to identify novel penicillin-binding proteins or other cellular targets in various organisms.

In environmental forensics, stable isotope analysis is an emerging tool for tracing the source and fate of pollutants. frontiersin.org The presence of antibiotics like cefdinir in the environment is a growing concern. researchgate.netresearchgate.net By analyzing the isotopic signature of cefdinir found in environmental samples and comparing it to the signatures of cefdinir from different manufacturing sources (which may have slight, but measurable, differences in their natural isotopic abundance), it may be possible to trace the origin of the contamination. The degradation of cefdinir in aqueous solutions is known to be pH-dependent and results in various isomers and degradation products. nih.gov The use of this compound as a spike-in standard in environmental samples would allow for the accurate quantification of the extent of this degradation. A study on the degradation of cefdinir in pharmaceutical wastewater by Candida sp. demonstrated significant removal of the antibiotic, and the use of a labeled standard would be invaluable in such studies. japsonline.com

Q & A

Q. What criteria should guide the selection of isotopic labeling studies for publication in high-impact journals?

  • Answer: Prioritize studies that:
  • Address unresolved mechanisms (e.g., efflux pump dynamics in resistant strains).
  • Provide open-access datasets and computational models.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.